Cas no 92693-03-3 (17S-Hdha)

17S-Hdha structure
17S-Hdha structure
Produktname:17S-Hdha
CAS-Nr.:92693-03-3
MF:C22H32O3
MW:344.487687110901
CID:1974606
PubChem ID:11046191

17S-Hdha Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexa enoic acid
    • CTK4A7949
    • ACMC-1BRIH
    • 4,5-cyclopenteno-3-(methylsulfinyl)-6-(methylthio)-1,2-diazine
    • AG-D-32135
    • 1-METHANESULFINYL-4-METHYLSULFANYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE
    • 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
    • 5H-Cyclopenta[d]pyridazine,6,7-dihydro-1-(methylsulfinyl)-4-(methylthio)-
    • AGN-PC-00B3K2
    • 4,5-dehydro 17S-HDHA
    • 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine
    • 17(S)-HDoHE
    • 17S-HDHA
    • 17S-hydroxy DHA
    • (17S)-hydroxydocosahexaenoic acid
    • LMFA04000012
    • (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid (ACI)
    • 4,7,10,13,15,19-Docosahexaenoic acid, 17-hydroxy-, [S-(E,Z,Z,Z,Z,Z)]- (9CI)
    • 17S-Hdha
    • Inchi: 1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1
    • InChI-Schlüssel: SWTYBBUBEPPYCX-YTQNUIGOSA-N
    • Lächelt: C(/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)=C\[C@@H](O)C/C=C\CC

Berechnete Eigenschaften

  • Genaue Masse: 344.23514488g/mol
  • Monoisotopenmasse: 344.23514488g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 25
  • Anzahl drehbarer Bindungen: 14
  • Komplexität: 493
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 6
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topologische Polaroberfläche: 57.5

Experimentelle Eigenschaften

  • Farbe/Form: 0.1 mg/mL (900125E-100ug)
    0.5 mg/mL (900125E-500ug)

17S-Hdha Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:UN1170 - class 3 - PG 2 - Ethanol, solution
  • Lagerzustand:−70°C

17S-Hdha Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-100ug
17(S)-HDHA
92693-03-3 98%
100ug
¥2584.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-100UG
17(S)-HDHA
92693-03-3 17(S)-hydroxy Docosahexaenoic acid, ethanol solution
100μG
2066.09 2021-05-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-500.956500μg
17(S)-HDHA
92693-03-3
500.956500μg
¥8820.5 2023-11-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-250ug
17(S)-HDHA
92693-03-3 98%
250ug
¥6096.00 2023-09-08
Larodan
14-2273-39-100ug
17(S)-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
92693-03-3 >98%
100ug
€532.00 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-50ug
17(S)-HDHA
92693-03-3 98%
50ug
¥1425.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S913100-100μg
17(S)-HDHA
92693-03-3 98%
100μg
¥4,487.00 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-25ug
17(S)-HDHA
92693-03-3 98%
25ug
¥847.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-100.956100μg
17(S)-HDHA
92693-03-3
100.956100μg
¥2650.26 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-500UG
17(S)-HDHA
92693-03-3 17(S)-hydroxy Docosahexaenoic acid, ethanol solution
500μG
6876.33 2021-05-14

17S-Hdha Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Arachidonate 15-lipoxygenase Solvents: Water
Referenz
Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells
Yang, Menglu; Botten, Nora; Hodges, Robin; Bair, Jeffrey; Utheim, Tor P.; et al, International Journal of Molecular Sciences, 2022, 23(1),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 12 - 16 h
Referenz
Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Water ;  pH 9, 0 °C
1.2 Reagents: Citric acid Solvents: Hexane ,  Ethyl acetate
1.3 Reagents: Triphenylphosphine Solvents: Hexane ,  Ethyl acetate ;  0 - 4 °C
Referenz
First total synthesis of the anti-inflammatory and pro-resolving lipid mediator 16(R),17(S)-diHDHA
Rodriguez, Ana R.; Spur, Bernd W., Tetrahedron Letters, 2018, 59(12), 1143-1146

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Lipoperoxidase (general) Solvents: Water ;  pH 9, 0 °C
1.2 Reagents: Triphenylphosphine ;  pH 9
Referenz
Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ,  Oxygen Solvents: Water ;  1 h, 0 - 5 °C; 30 - 300 min, 0 - 5 °C
1.2 Reagents: N-Acetyl-L-cysteine ;  45 min, 0 - 5 °C
1.3 Reagents: Citric acid ;  pH 4 - 5
Referenz
Method for producing ω3 and ω6 unsaturated fatty acid oxides
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Cardiovascular properties of hydroxylated docosahexaenoates
Karanian, John W.; Kim, Hee Yong; Shingu, Tadashi; Yergey, James; Salem, Norman Jr., Progress in Clinical and Biological Research, 1989, 301, 511-15

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Tris(2-carboxyethyl)phosphine ,  Oxygen Catalysts: Lipoperoxidase (general) Solvents: Water ;  2 h, pH 9.5, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Gram scale synthesis of specialized pro-resolving mediator 17(S)-HDHA using lipoxygenase enhanced by water-soluble reducing agent TCEP
Itoh, Toshimasa ; Saito, Tomoko; Yamamoto, Yoshinori; Ishida, Hiroaki; Yamamoto, Keiko, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 343-345

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
PPARγ agonistic medicinal compositions
, World Intellectual Property Organization, , ,

17S-Hdha Raw materials

17S-Hdha Preparation Products

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